molecular formula C10H14O2 B14249941 (4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one CAS No. 185409-63-6

(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one

Cat. No.: B14249941
CAS No.: 185409-63-6
M. Wt: 166.22 g/mol
InChI Key: AAVGYMUJBSFQCO-BQBZGAKWSA-N
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Description

(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one is a complex organic compound characterized by its unique cyclopentapyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentapyran Derivatives: Compounds with similar cyclopentapyran structures but different substituents.

    Tetrahydrofuran Derivatives: Compounds with a tetrahydrofuran ring structure, which is similar to the cyclopentapyran ring.

Uniqueness

(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one is unique due to its specific stereochemistry and the presence of both cyclopentane and pyran rings. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

CAS No.

185409-63-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(4R,7S)-4,7-dimethyl-4,5,6,7-tetrahydro-3H-cyclopenta[c]pyran-1-one

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

AAVGYMUJBSFQCO-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCC2=C1C(=O)OC[C@@H]2C

Canonical SMILES

CC1CCC2=C1C(=O)OCC2C

Origin of Product

United States

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